
4-chloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is an organic compound characterized by its complex molecular structure. The molecule incorporates elements such as chlorine, nitrogen, sulfur, and oxygen, and contains furan, indole, and benzamide functional groups. The compound is of interest due to its potential biological activities and applications across various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of 4-chlorobenzoyl chloride:
React 4-chlorobenzoic acid with thionyl chloride in an inert solvent like dichloromethane at reflux temperature.
4-chlorobenzoyl chloride is obtained as the product.
Preparation of furan-2-ylmethylamine:
Furan-2-carboxaldehyde is subjected to reductive amination with ammonia and a reducing agent like sodium triacetoxyborohydride to yield furan-2-ylmethylamine.
Synthesis of 2-((furan-2-ylmethyl)amino)-2-oxoethyl thiol:
Furan-2-ylmethylamine reacts with ethylene thioglycolic acid under appropriate conditions to form the thioether derivative.
Formation of the final compound:
In the last step, 4-chlorobenzoyl chloride is reacted with 2-((furan-2-ylmethyl)amino)-2-oxoethyl thiol in the presence of a base like triethylamine in a suitable solvent like dimethylformamide (DMF) to produce 4-chloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide.
Industrial Production Methods:
Due to the intricate structure, industrial-scale production would require well-optimized reaction conditions and continuous monitoring to ensure high yields and purity. Techniques like flow chemistry might be employed to enhance efficiency and reproducibility in large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, especially at the sulfur and furan moieties, with reagents like hydrogen peroxide or other strong oxidizing agents.
Reduction:
Reduction reactions may target the carbonyl group using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution:
The aromatic ring could undergo electrophilic or nucleophilic substitution, influenced by the chloro group which serves as a directing entity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenation agents, electrophiles or nucleophiles in polar solvents.
Major Products:
Oxidized derivatives at the sulfur or furan positions.
Reduced forms where carbonyl groups are transformed to hydroxyl groups.
Substituted benzamide compounds where the chloro group is replaced or additional functional groups are introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Probe for Reaction Mechanisms: The compound's structure makes it a candidate for studying reaction pathways and mechanisms, especially those involving sulfur and nitrogen heterocycles.
Biology:
Bioactive Molecule: Its structure suggests potential as a bioactive agent, which could be explored for antibacterial, antifungal, or anticancer activities.
Medicine:
Pharmaceutical Development: The compound’s potential interaction with biological targets can be harnessed in drug discovery and development, specifically in designing novel therapeutic agents.
Industry:
Chemical Intermediate: Used as an intermediate for synthesizing other complex molecules in pharmaceutical and fine chemical industries.
Material Science:
Mecanismo De Acción
Biological Effects:
Interaction with Proteins: The compound likely binds to specific proteins, influencing their function. This interaction may occur through hydrogen bonding, van der Waals forces, or covalent bonding with reactive sites.
Pathways Involved: It may affect pathways involving enzyme inhibition or activation, impacting biological processes such as cell signaling or metabolism.
Molecular Targets:
Enzymes involved in oxidative stress response or DNA repair mechanisms could be potential targets, given the compound's reactive sites and functional groups.
Comparación Con Compuestos Similares
4-chloro-N-(2-(3-((2-((thiazol-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Similar structural motifs but with a thiazole ring instead of a furan.
4-chloro-N-(2-(3-((2-(methylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Contains an indole ring but with simpler substituents.
These comparisons highlight the compound's unique structure and potential for diverse applications, encouraging further exploration in various scientific fields.
Propiedades
IUPAC Name |
4-chloro-N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c25-18-9-7-17(8-10-18)24(30)26-11-12-28-15-22(20-5-1-2-6-21(20)28)32-16-23(29)27-14-19-4-3-13-31-19/h1-10,13,15H,11-12,14,16H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHHLOWJHSLAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole](/img/structure/B2615838.png)
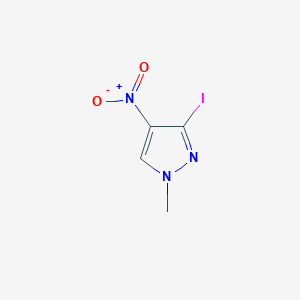
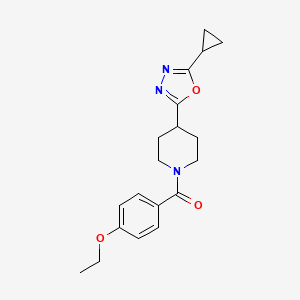
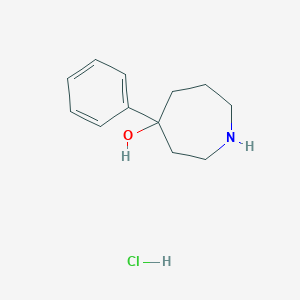
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)
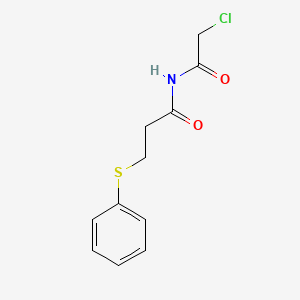
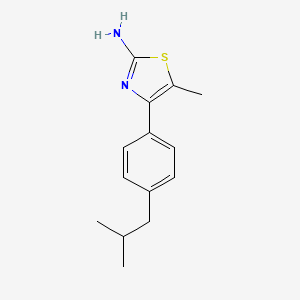
![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2615846.png)



![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)
![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
